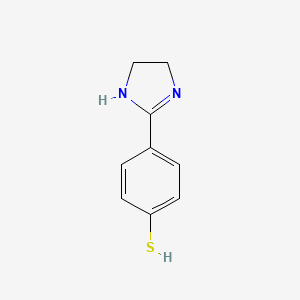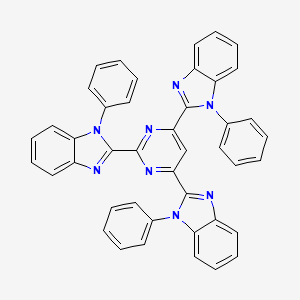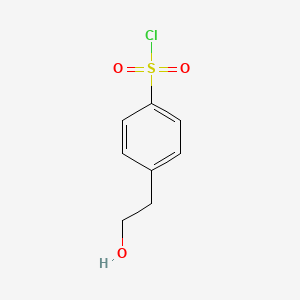
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a hydroxyethyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-(2-Hydroxyethyl)benzene. This can be achieved by reacting 4-(2-Hydroxyethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.
化学反应分析
Types of Reactions
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the sulfonyl chloride group to sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyethyl group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl chloride group.
Major Products
Substitution Products: Sulfonamides, sulfonate esters, and sulfonate ethers.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Sulfonamides.
科学研究应用
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target sulfonamide-sensitive enzymes.
Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a hydroxyethyl group.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyethyl group.
4-Nitrobenzenesulfonyl chloride: Features a nitro group in place of the hydroxyethyl group.
Uniqueness
4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is unique due to the presence of the hydroxyethyl group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where hydrogen bonding and solubility in polar solvents are advantageous.
属性
CAS 编号 |
873842-29-6 |
|---|---|
分子式 |
C8H9ClO3S |
分子量 |
220.67 g/mol |
IUPAC 名称 |
4-(2-hydroxyethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 |
InChI 键 |
UFNDTQIQSSEUSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)

![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)

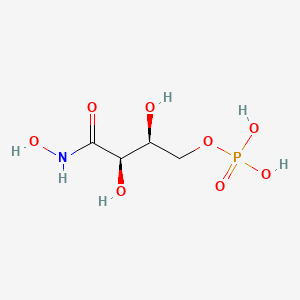
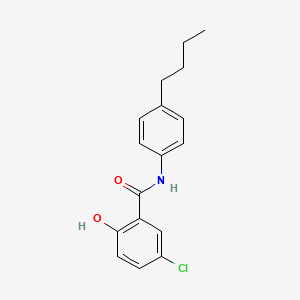
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
